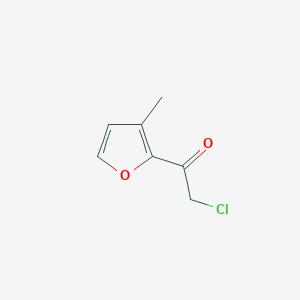

2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one

Description

Significance of Alpha-Halocarbonyls in Contemporary Organic Synthesis Research

Alpha-halocarbonyl compounds, particularly α-halo ketones, are exceptionally versatile building blocks in modern organic synthesis. Their importance stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This duality allows for a wide array of chemical transformations, making them key precursors in the construction of complex organic molecules. google.comarkat-usa.org

The reactivity of α-halo ketones enables their participation in numerous synthetic strategies, including nucleophilic substitution reactions at the α-carbon, which allows for the introduction of a variety of functional groups. youtube.com They are also pivotal in the synthesis of a diverse range of heterocyclic compounds, such as thiazoles and pyrroles. google.com Furthermore, α-halo ketones are precursors for other valuable synthetic intermediates like α,β-unsaturated ketones through dehydrohalogenation reactions. libretexts.org The ability to undergo these transformations under various reaction conditions underscores their significance in the synthesis of pharmaceuticals and other fine chemicals. google.com

The Furan (B31954) Moiety as a Privileged Scaffold in Advanced Organic Chemistry

The furan ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry and advanced organic chemistry due to its prevalence in a vast number of biologically active natural products and synthetic compounds. Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antifungal properties. organic-chemistry.org

The furan nucleus serves as a versatile synthetic intermediate, capable of undergoing a variety of transformations. It can act as a diene in Diels-Alder reactions, be a precursor to 1,4-dicarbonyl compounds, and its derivatives can be readily functionalized at various positions. This chemical tractability, combined with its favorable physicochemical properties, makes the furan moiety a desirable component in the design of novel organic materials and therapeutic agents.

Contextualization of 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one within Current Chemical Research Paradigms

This compound exists at the intersection of the two aforementioned areas of chemical significance. The combination of the reactive α-chloro ketone functionality with the privileged furan scaffold suggests its potential as a valuable intermediate in the synthesis of novel heterocyclic compounds with potential biological activity. The methyl group at the 3-position of the furan ring can influence the electronic properties and steric environment of the molecule, potentially modulating its reactivity and the properties of its downstream products.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its synthesis and potential reactions can be inferred from established principles of organic chemistry and studies on analogous compounds. The following sections will explore the probable synthetic routes to this compound and its expected chemical behavior based on the known reactivity of α-halo ketones and furan derivatives.

Physicochemical Properties of this compound

Basic physicochemical data for the target compound is available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1502390-71-7 | researchgate.net |

| Molecular Formula | C₇H₇ClO₂ | researchgate.netuni.lu |

| Molecular Weight | 158.58 g/mol | researchgate.net |

| Canonical SMILES | CC1=C(OC=C1)C(=O)CCl | researchgate.netuni.lu |

| InChIKey | TZPGCGVDIXPEFR-UHFFFAOYSA-N | uni.lu |

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step sequence starting from 3-methylfuran (B129892):

Friedel-Crafts Acylation of 3-Methylfuran: The first step is the acylation of 3-methylfuran to introduce an acetyl group. Research has shown that the Friedel-Crafts acylation of 3-methylfuran with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, proceeds with high regioselectivity to yield 2-acetyl-3-methylfuran. niscpr.res.in This selectivity is governed by the directing effect of the methyl group and the inherent reactivity of the furan ring.

Alpha-Chlorination of 2-Acetyl-3-methylfuran: The second step involves the selective chlorination of the methyl group of the acetyl moiety. This can be achieved using various established methods for the α-chlorination of ketones. A common and effective method is the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent. ekb.eg Alternatively, direct chlorination with chlorine gas or using N-chlorosuccinimide (NCS) under acidic or radical conditions could also be employed. libretexts.org The reaction likely proceeds via an enol or enolate intermediate of the ketone.

Predicted Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methyl protons, and the chloromethyl protons. The furan protons would likely appear as doublets in the aromatic region. The methyl protons would be a singlet, and the chloromethyl protons would also present as a singlet, typically shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl and chlorine atom.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the furan ring, the methyl carbon, and the chloromethyl carbon. The carbonyl carbon would be the most downfield signal.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and a C-Cl stretching vibration.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (158.58 g/mol ). A characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) would be expected. Fragmentation patterns would likely involve the loss of a chloromethyl radical, a CO group, and other fragments arising from the furan ring.

Postulated Reactivity

The reactivity of this compound is dictated by the presence of the α-chloro ketone functionality. The primary site for nucleophilic attack is the electrophilic α-carbon bearing the chlorine atom.

Nucleophilic Substitution: The compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles. youtube.com For example, reaction with amines would yield α-amino ketones, reaction with thiols would produce α-thio ketones, and reaction with cyanides would lead to the formation of α-cyano ketones. These products are valuable intermediates for the synthesis of various heterocyclic systems and other complex molecules.

Hantzsch Thiazole (B1198619) Synthesis: A classic application of α-halo ketones is the Hantzsch thiazole synthesis. Reaction of this compound with a thioamide would be expected to yield a 2,4-disubstituted thiazole with a 3-methylfuran moiety at the 4-position.

Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives. Treatment of the title compound with a base like sodium hydroxide (B78521) would likely lead to the formation of a rearranged ester or carboxylic acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3-methylfuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPGCGVDIXPEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Synthetic Transformations of 2 Chloro 1 3 Methylfuran 2 Yl Ethan 1 One

Nucleophilic Substitution Reactions at the α-Carbon Center

The primary mode of reactivity for 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one involves the substitution of the chlorine atom by a range of nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, facilitating the displacement of the chloride ion.

Reaction with Oxygen-Centric Nucleophiles

While specific literature on the reaction of this compound with oxygen-centric nucleophiles is not extensively documented, the reactivity of analogous α-haloketones suggests that it readily participates in such transformations. researchgate.netnih.govnih.gov For instance, reactions with carboxylates, such as sodium acetate, would be expected to yield the corresponding ester, 2-oxo-2-(3-methylfuran-2-yl)ethyl acetate. Similarly, phenoxides would lead to the formation of aryloxy ether derivatives. These reactions typically proceed via an SN2 mechanism.

Table 1: Plausible Reactions with Oxygen-Centric Nucleophiles

| Nucleophile | Expected Product | Reaction Conditions (Analogous Systems) |

|---|---|---|

| Sodium Acetate | 2-oxo-2-(3-methylfuran-2-yl)ethyl acetate | Inert solvent (e.g., acetone, DMF), room temperature or gentle heating |

Transformations with Nitrogen-Centric Nucleophiles Leading to Heterocycle Formation

The reaction of this compound with nitrogen-containing nucleophiles is a powerful method for the synthesis of various heterocyclic systems. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where the α-haloketone reacts with a thiourea (B124793) derivative to form a thiazole ring. nih.govresearchgate.netmdpi.com The reaction of this compound with unsubstituted thiourea is expected to produce 2-amino-4-(3-methylfuran-2-yl)thiazole. nih.govresearchgate.netmdpi.com The reaction proceeds through initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon, followed by intramolecular cyclization and dehydration.

Furthermore, reaction with amines can lead to the formation of various nitrogen-containing heterocycles. For instance, condensation with 2-aminopyridine (B139424) derivatives can yield imidazo[1,2-a]pyridine (B132010) scaffolds. The reaction likely proceeds by initial N-alkylation of the pyridine (B92270) nitrogen followed by intramolecular cyclization.

The reaction with sodium azide (B81097) would produce 2-azido-1-(3-methylfuran-2-yl)ethan-1-one, a versatile intermediate that can be further transformed, for example, into amino ketones or triazoles.

Table 2: Heterocycle Formation with Nitrogen-Centric Nucleophiles

| Nucleophile | Expected Heterocyclic Product | Reaction Conditions (Analogous Systems) |

|---|---|---|

| Thiourea | 2-Amino-4-(3-methylfuran-2-yl)thiazole | Refluxing in ethanol |

| 2-Aminopyridine | Imidazo[1,2-a]pyridin-2-yl(3-methylfuran-2-yl)methanone | Microwave irradiation or heating in a suitable solvent like DMF |

Alkylation and Acylation with Carbon-Centric Nucleophiles

The α-carbon of this compound is also susceptible to attack by carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. Active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) can be used as nucleophiles in the presence of a base. researchgate.netresearchgate.netresearchgate.netchemprob.org For example, the reaction with malononitrile in the presence of a base like piperidine (B6355638) or sodium ethoxide would likely lead to the formation of 2-(3-methylfuran-2-carbonyl)malononitrile. This type of reaction, often referred to as a Knoevenagel-type condensation followed by substitution, is a valuable tool for carbon chain extension and functionalization. researchgate.net

Table 3: Reactions with Carbon-Centric Nucleophiles

| Nucleophile | Expected Product | Base/Catalyst (Analogous Systems) |

|---|---|---|

| Malononitrile | 2-(3-Methylfuran-2-carbonyl)malononitrile | Piperidine, Sodium Ethoxide |

Elimination Reactions Leading to Unsaturated Furanic Systems

In the presence of a suitable base, this compound can undergo an elimination reaction, specifically dehydrochlorination, to yield an α,β-unsaturated ketone.

Mechanistic Analysis of Dehydrohalogenation Pathways

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate. mdpi.com In the case of this compound, the removal of hydrogen chloride leads to the formation of a double bond conjugated with the carbonyl group. This reaction is typically promoted by a base, which abstracts a proton from the carbon adjacent to the carbonyl group (the α'-carbon is not available, so abstraction occurs from the β-carbon of the ethyl chain, which is the methyl group of the furan (B31954) ring in this specific case, or more likely, the hydrogen on the α-carbon if a suitable base is used to form a carbanion, which is less common for α-haloketones). The more common pathway for α-haloketones is nucleophilic substitution. However, with a strong, non-nucleophilic base, an E2 elimination mechanism can be favored.

The mechanism generally proceeds via an E2 pathway where a base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, in a concerted step with the departure of the chloride ion. The presence of the carbonyl group can influence the regioselectivity of the elimination.

Subsequent Reactivity of Resulting α,β-Unsaturated Ketones

The product of the dehydrohalogenation reaction is 1-(3-methylfuran-2-yl)ethynone, an α,β-unsaturated ketone. These compounds are highly valuable synthetic intermediates. The conjugated system allows for a variety of subsequent reactions, most notably Michael additions, where nucleophiles add to the β-carbon of the double bond. They can also participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as dienophiles. The versatile reactivity of these unsaturated ketones opens up pathways to a wide array of more complex molecules.

Rearrangement Reactions Involving the α-Chloro Carbonyl Moiety

The presence of a halogen atom on the carbon adjacent to a carbonyl group makes the α-chloro ketone moiety a reactive site for various molecular rearrangements. These transformations are often key steps in the synthesis of complex molecular architectures.

While direct studies on this compound are not extensively documented, the phenomenon of 1,2-halogen migration is known in analogous systems, particularly in haloallenyl ketones. orientjchem.orgnih.gov Such migrations can be catalyzed by various metals, with gold catalysts being notably effective in promoting selective halogen shifts. nih.gov For a compound like this compound, a similar rearrangement is conceivable under specific catalytic conditions, potentially leading to isomeric products. The reaction would likely proceed through a halirenium-like intermediate, a common feature in gold-catalyzed transformations of halo-substituted unsaturated systems. nih.gov

The propensity for such a migration would be influenced by the stability of the intermediates and the reaction conditions employed. For instance, different gold catalysts (AuCl₃ vs. AuCl) can lead to different reaction pathways, such as halogen migration versus a hydrogen shift, in similar halo-ketone systems. nih.gov

The furan nucleus, especially when activated by adjacent functional groups, can participate in ring expansion or contraction reactions. One of the most well-known rearrangements of furans is the Piancatelli rearrangement, where a 2-furylcarbinol undergoes an acid-catalyzed transformation to a 4-hydroxycyclopentenone derivative. biosynth.com Although the subject compound is a ketone, its derivatives, such as the corresponding alcohol formed upon reduction, could potentially undergo such rearrangements.

Conversely, ring contraction of furan-containing systems can also occur. For example, base-catalyzed reaction of certain 2-aryl-4-pyrone epoxides can lead to 3-hydroxyfuran-2-carbaldehydes via ring contraction. nih.gov The specific conditions required and the applicability of these reactions to this compound would require experimental validation.

Reduction and Oxidation Chemistry of the Ketone and Haloalkyl Functions

The ketone and α-chloro groups, along with the furan ring, are susceptible to various reduction and oxidation reactions. The selectivity of these transformations is a key challenge and opportunity in the synthetic use of this molecule.

The reduction of α-halo ketones can proceed via several pathways depending on the reducing agent and reaction conditions. ekb.eg A primary transformation is the chemoselective reduction of the carbonyl group to a secondary alcohol, yielding the corresponding α-chloroalcohol. This is a valuable transformation as chiral α-haloalcohols are important building blocks in organic synthesis. ambeed.com Bioreduction using isolated ketoreductase (KRED) enzymes offers a powerful method for achieving high enantioselectivity in this reduction. ambeed.com

Alternatively, reductive dehalogenation can occur, where the chlorine atom is removed to produce the parent ketone, 1-(3-methylfuran-2-yl)ethan-1-one. ekb.egresearchgate.net Reagents such as sodium iodide in conjunction with chlorotrimethylsilane (B32843) have been used for this purpose. nih.gov The use of metallic bismuth has also been reported for the dehalogenation of aromatic α-halo ketones. researchgate.net A third possibility involves the reduction of both the ketone and the halide, leading to the formation of an enolate intermediate which can be trapped or further reacted. ekb.eg

The table below summarizes potential reduction reactions and the types of products that could be expected.

| Reagent/Catalyst | Potential Product(s) | Reaction Type | Reference(s) |

| Ketoreductase (KRED), NADPH | (R)- or (S)-2-Chloro-1-(3-methylfuran-2-yl)ethan-1-ol | Enantioselective Carbonyl Reduction | ambeed.com |

| Sodium Borohydride (B1222165) (NaBH₄) | 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-ol | Carbonyl Reduction | |

| NaI / TMSCl | 1-(3-Methylfuran-2-yl)ethan-1-one | Reductive Dehalogenation | nih.gov |

| Metallic Bismuth (from BiCl₃/NaBH₄) | 1-(3-Methylfuran-2-yl)ethan-1-one | Reductive Dehalogenation | researchgate.net |

| Zinc Dust | Enolate intermediate | Reductive Dehalogenation/Enolate Formation | ekb.eg |

This table presents plausible reactions based on the general reactivity of α-halo ketones.

The furan ring is susceptible to oxidation, which can lead to a variety of products. nih.gov A common transformation is the oxidative ring cleavage to yield a 1,4-dicarbonyl compound. For this compound, this would likely result in an unsaturated 1,4,5-tricarbonyl species. Oxidants such as meta-chloroperoxybenzoic acid (m-CPBA), singlet oxygen, or N-bromosuccinimide (NBS) are often employed for this purpose. The stability of the resulting dicarbonyl system would depend on the specific reaction conditions.

In some cases, the oxidation of a furan can be part of a cascade reaction. For instance, oxidation of furan derivatives with a β-ketoester side chain using Mn(III)/Co(II) catalysts under an oxygen atmosphere leads to a 1,4-dicarbonyl intermediate that subsequently cyclizes. The presence of the α-chloro-ketone moiety in the target compound could influence the course of such oxidative cyclizations. The electron-rich nature of the furan ring makes it the most likely site of oxidation under many conditions, although harsh oxidation could potentially affect the alkyl chain as well. The aromaticity of the furan ring can also be influenced by its oxidation state, switching between aromatic and antiaromatic character upon two-electron oxidation in certain macrocyclic systems.

The table below outlines potential oxidative transformations.

| Reagent/Catalyst | Potential Product Type | Reaction Type | Reference(s) |

| m-CPBA or NBS | Unsaturated 1,4-dicarbonyl derivative | Furan Ring Opening | nih.gov |

| Singlet Oxygen (¹O₂) | Endoperoxide, leading to 1,4-dicarbonyl | Furan Ring Opening | |

| Mn(III)/Co(II), O₂ | Oxidative cyclization products | Furan Oxidation/Cyclization |

This table presents plausible reactions based on the general reactivity of substituted furans.

This compound: A Versatile Reagent in Heterocyclic and Furan Chemistry

The chemical compound this compound is a substituted furan derivative featuring a reactive α-chloroketone functional group. biosynth.comsigmaaldrich.comcsic.es This structural motif makes it a valuable and versatile building block in organic synthesis, particularly for the construction of more complex molecular architectures. The presence of both a furan ring and a halo-ketone moiety allows for a wide range of chemical transformations, positioning it as a key intermediate for synthesizing various heterocyclic systems and functionalized furan derivatives.

Applications As a Versatile Synthetic Building Block

The reactivity of 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one is primarily dictated by the electrophilic carbonyl carbon and the adjacent carbon atom bearing a labile chlorine atom. This arrangement is a synthetic equivalent of a 1,3-dicarbonyl compound, enabling a variety of cyclization and substitution reactions.

The dual functionality of this compound allows it to serve as a precursor for a variety of heterocyclic structures, including those where the furan (B31954) ring is either substituted onto or fused with another heterocyclic system.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govorganic-chemistry.orghilarispublisher.com this compound can function as a synthetic equivalent of 1-(3-methylfuran-2-yl)propane-1,3-dione. A plausible synthetic route involves the reaction of the α-chloroketone with hydrazine hydrate. The reaction likely proceeds through initial substitution of the chlorine atom by the hydrazine, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. This method provides a direct pathway to 3-(3-methylfuran-2-yl)-1H-pyrazole. The general principle of using 1,3-dicarbonyls or their equivalents for pyrazole synthesis is a well-established and versatile strategy in heterocyclic chemistry. nih.govmdpi.com

Furo[2,3-c]pyrazoles: The construction of the furo[2,3-c]pyrazole ring system is more complex. While direct cyclization from this compound is not a standard method, synthetic strategies often involve building the furan ring onto a pre-existing pyrazole core. nih.govorganic-chemistry.org For instance, a reported synthesis starts with a substituted pyrazol-3-ol, which is then elaborated through metal-catalyzed reactions to form the fused furan ring. nih.gov A hypothetical route starting from the title compound could involve its conversion to a pyrazole derivative which is then further functionalized at the C4 position of the pyrazole ring to enable a subsequent ring-closing reaction to form the fused furan ring.

Illustrative Reaction for Pyrazole Synthesis

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Hydrazine Hydrate (H₂NNH₂·H₂O) | 3-(3-Methylfuran-2-yl)-1H-pyrazole |

The α-haloketone functionality is a key precursor for a multitude of heterocyclic systems beyond pyrazoles. researchgate.net For example, it can react with thioamides or thioureas to form thiazole (B1198619) derivatives (Hantzsch thiazole synthesis), or with amidines to generate imidazole (B134444) rings. These reactions typically proceed via initial nucleophilic attack on the α-carbon, displacing the chloride, followed by cyclization and dehydration. The versatility of α-haloketones makes this compound a potential starting material for a library of furan-substituted five-membered heterocycles. While specific examples utilizing this exact substrate are not extensively documented, the general reactivity patterns of α-haloketones are widely applicable. researchgate.netresearchgate.net

The inherent reactivity of the chloroketone side chain allows for its conversion into a variety of other functional groups, leading to highly functionalized furan derivatives. technoscienceacademy.com

The chlorine atom in this compound can be readily displaced by various nucleophiles. This classic SN2 reaction provides a straightforward route to furanic esters, amides, and carboxylic acids.

Furanic Esters and Carboxylic Acids: Reaction with a carboxylate salt (e.g., sodium acetate) followed by hydrolysis can yield 2-hydroxy-1-(3-methylfuran-2-yl)ethan-1-one. Alternatively, a Favorskii rearrangement under basic conditions (e.g., using sodium hydroxide) could potentially lead to the formation of (3-methylfuran-2-yl)acetic acid. The synthesis of furanic esters can also be achieved by reacting the chloroketone with an alcohol in the presence of a non-nucleophilic base. researchgate.net

Furanic Amides: Amines can displace the chloride to form α-amino ketones, which are themselves important synthetic intermediates. The reaction with primary or secondary amines yields the corresponding N-substituted 2-amino-1-(3-methylfuran-2-yl)ethan-1-one (B13592497) derivatives. The synthesis of furan-2-carboxamides has been reported through different routes, such as the coupling of furoic acid with amines, highlighting the chemical interest in this class of compounds. nih.gov

Table of Potential Furanic Derivatives

| Nucleophile | Reaction Conditions | Product Class | Example Product Name |

|---|---|---|---|

| Sodium Hydroxide (B78521) (NaOH) | Aqueous, heat | Carboxylic Acid | (3-Methylfuran-2-yl)acetic acid (via rearrangement) |

| Sodium Methoxide (NaOMe) | Methanol | α-Methoxy Ketone | 2-Methoxy-1-(3-methylfuran-2-yl)ethan-1-one |

| Ammonia (B1221849) (NH₃) | Solvent | α-Amino Ketone | 2-Amino-1-(3-methylfuran-2-yl)ethan-1-one |

| Benzylamine | DCM, Et₃N | α-(N-Substituted) Amino Ketone | 2-(Benzylamino)-1-(3-methylfuran-2-yl)ethan-1-one |

The carbonyl group and the chloro-substituent offer routes to other functionalized furans. The Kornblum oxidation, for instance, allows for the conversion of the chloromethyl group into an aldehyde group using dimethyl sulfoxide (B87167) (DMSO), yielding (3-methylfuran-2-yl)glyoxal. Furthermore, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reduction would typically also remove the chlorine atom, leading to 1-(3-methylfuran-2-yl)ethan-1-ol. These transformations expand the synthetic utility of the starting material to access a wider range of furan derivatives. researchgate.net

Multicomponent reactions (MCRs) and cascade sequences are powerful tools in modern organic synthesis for building molecular complexity in a single step. rsc.org α-Haloketones are known to participate in such reactions. For example, this compound could be a component in a multicomponent reaction for the synthesis of highly substituted heterocycles. A hypothetical MCR could involve the reaction of the chloroketone, an amine, and a cyanide source to generate aminonitrile intermediates that can cyclize to form various heterocyclic cores. Similarly, cascade reactions, where the product of an initial reaction undergoes further spontaneous transformations, could be designed starting from this versatile furan derivative. mdpi.com While specific literature detailing the use of this compound in MCRs is limited, its functional group profile makes it a prime candidate for exploration in this field.

Spectroscopic Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

In a typical ¹H NMR spectrum of 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one, one would expect to observe distinct signals corresponding to the different sets of protons. The protons on the furan (B31954) ring would likely appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing acetyl chloride substituent. The methyl protons would present as a singlet, and the methylene (B1212753) protons adjacent to the chlorine atom would also be a singlet, shifted downfield due to the electronegativity of both the chlorine and the carbonyl group.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The carbonyl carbon would be the most downfield signal. The carbons of the furan ring would appear in the aromatic region, and their shifts would be distinguishable based on their substitution. The methyl and methylene carbons would be found in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Furan-H | δ 6.0-7.5 | - | Doublet, Doublet |

| -CH₃ | δ 2.0-2.5 | δ 10-15 | Singlet |

| -CH₂Cl | δ 4.5-5.0 | δ 40-50 | Singlet |

| C=O | - | δ 185-195 | - |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This would show direct correlations between protons and the carbons to which they are attached, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For example, it would show correlations from the methyl protons to the adjacent furan ring carbons and from the methylene protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule, NOESY can provide information about the spatial proximity of protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound (C₇H₇ClO₂), HRMS would provide a mass measurement with high accuracy (typically to four or five decimal places). uni.lu

Analysis of Ionization Modes and Fragmentation Patterns

Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be used. The resulting mass spectrum would show the molecular ion peak cluster. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.eduyoutube.com

Common fragmentation pathways for α-chloroketones involve the loss of a chlorine radical or a chloromethyl radical. Cleavage of the bond between the furan ring and the carbonyl group is also a likely fragmentation route. libretexts.orgwhitman.edu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | 158.01 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 160.01 | Molecular ion with ³⁷Cl |

| [M-Cl]⁺ | 123.04 | Loss of chlorine radical |

| [M-CH₂Cl]⁺ | 109.03 | Loss of chloromethyl radical |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp absorption band around 1680-1700 cm⁻¹ would be indicative of the conjugated ketone carbonyl (C=O) stretching vibration. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Vibrations associated with the furan ring (C=C and C-O stretching) would also be present in the 1600-1400 cm⁻¹ region. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Conjugated System Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The furan ring in conjugation with the carbonyl group in this compound would be expected to give rise to characteristic absorption bands in the ultraviolet region. Typically, π → π* and n → π* transitions would be observed. The exact wavelength of maximum absorption (λmax) would be influenced by the substitution on the furan ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Investigations of 2 Chloro 1 3 Methylfuran 2 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it a popular choice for studying ground state properties. For furan (B31954) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov

For instance, a DFT study on the related compound 2-formylfuran using the B3LYP method with a 6-31+G* basis set predicted the molecule to exist predominantly in a trans conformation. researchgate.net Similar calculations for 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one would likely involve geometry optimization to find the most stable arrangement of its atoms in space. The results would include key bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Furthermore, DFT is used to analyze the electronic landscape of the molecule. An analysis of global and local reactivity descriptors can reveal the sites most susceptible to nucleophilic or electrophilic attack. researchgate.netmdpi.com For example, in a study of furan's interaction with a titanium catalyst, DFT was used to identify furan as an electron donor, with specific atoms on the ring having a higher propensity to donate electrons. researchgate.netmdpi.com

A hypothetical DFT analysis of this compound would yield valuable data, as illustrated in the table below.

| Property | Illustrative Value | Method |

| Optimized Geometry | ||

| C=O bond length | ~1.22 Å | B3LYP/6-31G |

| C-Cl bond length | ~1.78 Å | B3LYP/6-31G |

| Electronic Properties | ||

| Dipole Moment | ~3.5 D | B3LYP/6-31G |

| HOMO Energy | -6.8 eV | B3LYP/6-31G |

| LUMO Energy | -1.5 eV | B3LYP/6-31G |

| Global Reactivity Descriptors | ||

| Chemical Hardness (η) | 2.65 eV | B3LYP/6-31G |

| Electrophilicity Index (ω) | 1.75 eV | B3LYP/6-31G* |

This table presents illustrative data based on typical values for similar compounds and is not from a direct computation on this compound.

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering higher accuracy than DFT, albeit at a greater computational expense. ic.ac.uk Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are used to obtain highly accurate energies and properties. acs.org

In a study on the reaction kinetics of 2-acetylfuran (B1664036) with hydroxyl radicals, high-level ab initio calculations at the CCSD(T)/CBS level were used to construct the potential energy surface. acs.orgnih.gov This level of theory is crucial for obtaining accurate energy barriers for chemical reactions. For this compound, ab initio calculations could be used to refine the ground state energy obtained from DFT and to investigate excited electronic states, which is important for understanding its photochemical behavior.

A comparison of energies from different levels of theory for a model system can highlight the importance of high-level calculations.

| Method | Relative Energy (kcal/mol) |

| HF/6-31G | 0.0 |

| B3LYP/6-31G | -5.4 |

| MP2/6-31G* | -4.8 |

| CCSD(T)/cc-pVTZ | -5.1 |

This table provides an illustrative comparison of relative energies for a hypothetical conformational change and is not from a direct computation.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the side chain in this compound allows for multiple conformations, which can influence its reactivity and physical properties.

Conformational analysis of related furan carbonyl compounds has been performed using both experimental techniques and computational methods. rsc.orgrsc.org For 2-formylfuran, DFT calculations have been used to investigate the rotational barrier between its cis and trans conformers, finding a barrier of approximately 11.19 kcal/mol. researchgate.net A similar analysis for this compound would involve rotating the bonds in the chloroacetyl group to map out the potential energy surface and identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. nih.govpsu.eduresearchgate.netdpi-proceedings.com By simulating the motion of atoms based on a force field, MD can explore the conformational space and predict time-averaged properties. Reactive MD simulations have been used to study the pyrolysis of furan resins, demonstrating the evolution of molecular structure over time. psu.edudpi-proceedings.com For this compound, MD simulations could be used to study its behavior in different solvents or at various temperatures.

| Parameter | Illustrative Value | Method |

| Most Stable Conformer | Dihedral angle (O=C-C-Cl) of ~180° | DFT Scan |

| Rotational Barrier | ~5-7 kcal/mol | DFT Scan |

| Key Dihedral Angle Fluctuation | ± 20° | MD Simulation |

This table presents hypothetical data for the conformational analysis of this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Identifying the transition state (TS) is crucial for understanding the kinetics of a chemical reaction. rowansci.com Computational methods are used to locate the saddle point on the potential energy surface corresponding to the TS. This is followed by a frequency calculation to confirm that the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rowansci.com

For example, in the study of the reaction between 2-acetylfuran and the hydroxyl radical, the transition state structures for both hydrogen abstraction and OH-addition reactions were calculated at the M06-2x/cc-pVTZ level of theory. acs.orgnih.govresearchgate.net Similarly, DFT calculations have been used to investigate the transition states in the acylation of 2-methylfuran (B129897) with acetic acid. nih.govresearchgate.net For reactions involving this compound, such as its synthesis via Friedel-Crafts acylation or its subsequent reactions, transition state calculations would be essential to understand the reaction pathway.

| Parameter | Illustrative Value | Method |

| Reaction | Nucleophilic substitution of Cl | DFT (B3LYP/6-31G*) |

| Imaginary Frequency | -350 cm⁻¹ | Frequency Calculation |

| Key Bond Length in TS (C-Cl) | 2.2 Å | TS Optimization |

| Key Bond Length in TS (C-Nu) | 2.1 Å | TS Optimization |

This table provides illustrative data for a hypothetical transition state involving this compound.

A hypothetical energetic profile for the synthesis of this compound via Friedel-Crafts acylation of 3-methylfuran (B129892) with chloroacetyl chloride could be constructed as follows:

| Species | Relative Energy (kcal/mol) |

| Reactants (3-methylfuran + chloroacetyl chloride) | 0.0 |

| Intermediate Complex | -2.5 |

| Transition State | +18.0 |

| Product Complex | -15.0 |

| Products (this compound + HCl) | -12.0 |

This table presents a hypothetical energetic profile and does not represent actual calculated values.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparative Analysis

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules. niscpr.res.innanobioletters.com These predictions are invaluable for complementing and interpreting experimental data. For this compound, computational methods such as the Gauge-Independent Atomic Orbital (GIAO) method can be used to forecast its Nuclear Magnetic Resonance (NMR) chemical shifts. nanobioletters.com Similarly, its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra can be simulated to understand its vibrational modes and electronic transitions, respectively. globalresearchonline.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. The GIAO method, often used in conjunction with DFT, provides reliable predictions of these shifts. nanobioletters.com The expected chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the furan ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electron-donating methyl group and the electron-withdrawing acetyl chloride moiety. The methyl protons would likely appear as a singlet in the upfield region, while the methylene (B1212753) protons adjacent to the chlorine atom would be deshielded and appear at a lower field.

In the ¹³C NMR spectrum, the carbonyl carbon is expected to have the most downfield chemical shift. The carbons of the furan ring will have distinct signals, and their positions will be influenced by the substituents. The methyl carbon and the methylene carbon will appear in the aliphatic region of the spectrum.

Illustrative Predicted NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan-H (position 4) | 6.2 - 6.5 | 110 - 115 |

| Furan-H (position 5) | 7.3 - 7.6 | 140 - 145 |

| Methyl-H | 2.2 - 2.5 | 12 - 16 |

| Methylene-H | 4.5 - 4.8 | 45 - 50 |

| Furan-C (position 2) | - | 148 - 152 |

| Furan-C (position 3) | - | 120 - 125 |

| Carbonyl-C | - | 185 - 190 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar functional groups. Actual values would be obtained from specific quantum chemical calculations.

Infrared (IR) Spectroscopy:

Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule. For this compound, the most prominent peak in its IR spectrum is expected to be the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1720 cm⁻¹. The C-O-C stretching of the furan ring and the C-Cl stretching of the chloromethyl group would also give rise to characteristic absorption bands. A theoretical study on furan and its derivatives has shown that the ring C-C stretching vibrations are expected between 1414-1033 cm⁻¹. globalresearchonline.net

Illustrative Predicted IR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (furan) | 3100 - 3200 |

| C-H stretching (methyl/methylene) | 2850 - 3000 |

| C=O stretching (carbonyl) | 1680 - 1720 |

| C=C stretching (furan) | 1500 - 1600 |

| C-O-C stretching (furan) | 1000 - 1300 |

| C-Cl stretching | 650 - 850 |

Note: The data in this table is illustrative and based on characteristic vibrational frequencies for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. globalresearchonline.net For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The furan ring and the carbonyl group are the primary chromophores. Theoretical studies on furan derivatives indicate that the main absorption peak is due to a π→π* transition. globalresearchonline.net The position of the maximum absorption (λ_max) can be influenced by the solvent environment.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP):

The MEP is a valuable tool for understanding the reactive behavior of a molecule. niscpr.res.in It maps the electrostatic potential onto the electron density surface, visually representing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of this compound, the oxygen atom of the carbonyl group is expected to be the region of most negative potential (typically colored red), indicating a likely site for electrophilic attack. The hydrogen atoms and the region around the chlorine atom may show positive potential (typically colored blue), suggesting susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis:

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org

For this compound, the HOMO is likely to be localized on the electron-rich 3-methylfuran ring, which acts as the primary electron donor. Conversely, the LUMO is expected to be centered on the electron-withdrawing chloroacetyl group, particularly the carbonyl carbon and the C-Cl bond, which are the primary electron-accepting sites. A smaller HOMO-LUMO gap would suggest higher reactivity. malayajournal.org A computational study on a related furan derivative showed that the HOMO and LUMO were localized on different parts of the molecule, indicating the potential for intramolecular charge transfer. malayajournal.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where 3-methylfuran is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization of solvent polarity (e.g., dichloromethane vs. nitrobenzene) and temperature (0–25°C) can enhance regioselectivity and yield. Similar protocols for structurally related compounds, such as 2-chloro-1-(4-hydroxyphenyl)ethan-1-one, report yields of 60–85% under anhydrous conditions .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to identify functional groups (e.g., carbonyl at ~200 ppm in ¹³C NMR) and X-ray crystallography for absolute configuration. Refinement via SHELX software is standard for resolving crystallographic ambiguities, as demonstrated for analogous halogenated ethanones . For example, the C=O bond length in similar structures is typically ~1.21 Å .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow guidelines for corrosive solids: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Safety data for related compounds (e.g., 2-chloro-1-(4-hydroxyphenyl)ethan-1-one) classify it as a lachrymator, requiring storage at 2–8°C and disposal via certified waste management .

Advanced Research Questions

Q. How do electronic effects of the 3-methylfuran substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methyl group on the furan ring enhances aromatic stability, reducing electrophilicity at the carbonyl carbon. Comparative studies with fluorinated analogs (e.g., 2-chloro-1-(3,4-difluorophenyl)ethan-1-one) show that electron-withdrawing substituents increase reactivity toward nucleophiles like amines. Kinetic assays (UV-Vis or HPLC monitoring) can quantify these effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian) to predict NMR chemical shifts with dynamic NMR experiments at variable temperatures. For crystallographic discrepancies, use WinGX to analyze thermal ellipsoids and hydrogen-bonding networks, as applied to structurally complex ethanones .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, related chloroethanones hydrolyze in basic media (pH > 10) via cleavage of the C-Cl bond, forming carboxylic acids. Rate constants (k) can be derived using Arrhenius plots at 25–60°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.